molecular formula C10H16O B2789990 1-Ethynyl-4,4-dimethylcyclohexanol CAS No. 68483-62-5

1-Ethynyl-4,4-dimethylcyclohexanol

Cat. No.: B2789990
CAS No.: 68483-62-5
M. Wt: 152.237
InChI Key: WEVKMRXSVLVRQC-UHFFFAOYSA-N
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Description

1-Ethynyl-4,4-dimethylcyclohexanol is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol This compound is characterized by the presence of an ethynyl group and two methyl groups attached to a cyclohexanol ring

Preparation Methods

The synthesis of 1-Ethynyl-4,4-dimethylcyclohexanol typically involves the reaction of 4,4-dimethylcyclohexanone with an ethynylating agent under specific conditions. One common method includes the use of trans-dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide as catalysts, with triethylamine as a base . The reaction is carried out in a suitable solvent, such as tetrahydrofuran, at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Ethynyl-4,4-dimethylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-4,4-dimethylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4,4-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, alteration of cellular processes, and potential therapeutic effects .

Comparison with Similar Compounds

1-Ethynyl-4,4-dimethylcyclohexanol can be compared with other similar compounds, such as:

    4,4-Dimethylcyclohexanol: Lacks the ethynyl group, resulting in different chemical reactivity and applications.

    1-Ethynylcyclohexanol: Similar structure but without the additional methyl groups, leading to variations in physical and chemical properties.

    4,4-Dimethylcyclohexanone:

Properties

IUPAC Name

1-ethynyl-4,4-dimethylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-4-10(11)7-5-9(2,3)6-8-10/h1,11H,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVKMRXSVLVRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C#C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68483-62-5
Record name 1-ethynyl-4,4-dimethylcyclohexan-1-ol
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